Cas no 1006451-56-4 (4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid)
4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid
- 4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- 4-chloro-2-propan-2-ylpyrazole-3-carboxylic acid
- 4-Chloro-2-isopropyl-pyrazole-3-carboxylic acid
- GQB45156
- CS-0112665
- G28383
- 4-CHLORO-2-ISOPROPYLPYRAZOLE-3-CARBOXYLIC ACID
- AKOS000308841
- DA-39739
- EN300-92575
- STK350122
- 1006451-56-4
- IJAOEUBLOJKEGB-UHFFFAOYSA-N
- MFCD06805237
- 4-CHLORO-1-ISOPROPYL-1H-PYRAZOLE-5-CARBOXYLICACID
- SCHEMBL1431085
- BBL040294
- Z2106594221
-
- MDL: MFCD06805237
- Inchi: 1S/C7H9ClN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12)
- InChI Key: IJAOEUBLOJKEGB-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1C(=O)O)C(C)C
Computed Properties
- Exact Mass: 188.0352552Da
- Monoisotopic Mass: 188.0352552Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 320.8±22.0 °C at 760 mmHg
- Flash Point: 147.8±22.3 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM331426-1g |
4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid |
1006451-56-4 | 95%+ | 1g |
$450 | 2023-02-03 | |
| abcr | AB499765-100 mg |
4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid |
1006451-56-4 | 100MG |
€253.70 | 2022-03-01 | ||
| abcr | AB499765-250 mg |
4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid |
1006451-56-4 | 250MG |
€343.00 | 2022-03-01 | ||
| abcr | AB499765-500 mg |
4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid |
1006451-56-4 | 500MG |
€475.60 | 2022-03-01 | ||
| abcr | AB499765-1 g |
4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid |
1006451-56-4 | 1g |
€609.00 | 2022-03-01 | ||
| Enamine | EN300-92575-0.05g |
4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1006451-56-4 | 95% | 0.05g |
$71.0 | 2023-09-01 | |
| Enamine | EN300-92575-0.1g |
4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1006451-56-4 | 95% | 0.1g |
$106.0 | 2023-09-01 | |
| Enamine | EN300-92575-0.25g |
4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1006451-56-4 | 95% | 0.25g |
$151.0 | 2023-09-01 | |
| Enamine | EN300-92575-0.5g |
4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1006451-56-4 | 95% | 0.5g |
$237.0 | 2023-09-01 | |
| Enamine | EN300-92575-1.0g |
4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |
1006451-56-4 | 95% | 1.0g |
$381.0 | 2023-02-11 |
4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Suppliers
4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Professional Introduction to 4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid (CAS No. 1006451-56-4)
4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, with the CAS number 1006451-56-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework and potential applications in drug development. The compound features a pyrazole core substituted with a chloro group at the 4-position and an isopropyl group at the 1-position, coupled with a carboxylic acid moiety at the 5-position. Such structural attributes make it a valuable intermediate for synthesizing various pharmacologically active molecules.
The< strong>pyrazole scaffold is widely recognized for its presence in numerous bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents. The incorporation of a chloro group enhances the electrophilicity of the pyrazole ring, facilitating further functionalization through nucleophilic substitution reactions. Additionally, the isopropyl substituent contributes to steric hindrance and can influence the compound's metabolic stability and pharmacokinetic properties. The carboxylic acid functionality further expands its synthetic utility, allowing for derivatization into esters, amides, or salts, which are common modifications in drug design.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced therapeutic profiles. The< strong>4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in generating potent kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The chloro-substituted pyrazole ring can interact with specific amino acid residues in protein targets, modulating their activity and downstream signaling cascades.
One of the most compelling aspects of this compound is its potential in fragment-based drug discovery. Fragment libraries enriched with< strong>pyrazole derivatives have been employed to identify lead compounds through high-throughput screening assays. The structural flexibility offered by the< strong>isopropyl group allows for fine-tuning of binding interactions, enabling the optimization of drug candidates for improved efficacy and selectivity. Furthermore, computational modeling studies have suggested that this compound can be used to develop orally bioavailable drugs by leveraging its favorable pharmacokinetic properties.
The carboxylic acid moiety in< strong>4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid also facilitates its incorporation into more complex molecular architectures. For example, it can undergo condensation reactions with amines to form amides, which are prevalent motifs in many drugs due to their stability and bioavailability. Additionally, esterification of the carboxyl group can yield esters that are useful in prodrug formulations designed to enhance solubility or targeted release profiles.
The compound's applicability extends beyond medicinal chemistry into materials science and agrochemicals. Pyrazole derivatives are known for their role as ligands in coordination chemistry, where they can stabilize metal centers for catalytic applications. In agrochemicals, such compounds have been investigated for their herbicidal and fungicidal properties due to their ability to disrupt essential biological processes in pests and pathogens.
The synthesis of< strong>4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors like propanal and hydrazine hydrate. The chlorination step is critical and often achieved using reagents such as phosphorus oxychloride or sulfuryl chloride under controlled conditions to prevent over-chlorination or side reactions. Purification is typically performed via recrystallization or column chromatography to obtain high-purity material suitable for further derivatization.
Ongoing research continues to uncover new applications for this versatile compound. For instance, recent studies have explored its potential as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) by incorporating additional functional groups that enhance binding affinity to cyclooxygenase enzymes. The< strong>pyrazole core's ability to adopt multiple conformations also makes it an attractive candidate for designing molecules with enhanced binding entropy, improving overall drug-likeness.
The development of novel synthetic methodologies for< strong>4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid remains an active area of investigation. Transition-metal-catalyzed reactions have shown promise in streamlining synthetic routes while maintaining high yields and selectivity. Such advancements not only reduce production costs but also minimize waste generation, aligning with green chemistry principles.
In conclusion,< strong>4-chloro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid(CAS No.< strong>1006451-56-4) represents a valuable asset in pharmaceutical research due to its structural versatility and broad range of applications. Its role as a key intermediate in drug discovery underscores its importance in developing next-generation therapeutics targeting various diseases. As synthetic methodologies continue to evolve, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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